2,3-Dimethylbenzoyl chloride
Overview
Description
2,3-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzoyl chloride consists of a benzene ring substituted with two methyl groups and a benzoyl chloride group . The InChI key for this compound is WFNKMVDATNLZBX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-Dimethylbenzoyl chloride has a molecular weight of 168.62 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Scientific Research Applications
Pharmaceutical Synthesis
2,3-Dimethylbenzoyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it suitable for introducing the 2,3-dimethylbenzoyl moiety into drug molecules, which can be crucial for the pharmacological properties of the final product .
Organic Synthesis
In organic chemistry, 2,3-Dimethylbenzoyl chloride is used for acylation reactions, where it can introduce acyl groups to organic substrates. This compound is particularly useful in synthesizing ketones, aldehydes, and carboxylic acids, which are fundamental building blocks in organic synthesis .
Material Science
Researchers in material science utilize 2,3-Dimethylbenzoyl chloride for modifying the surface properties of materials. It can be used to add hydrophobic layers or to functionalize polymers and surfaces with specific chemical groups that impart desired characteristics to the materials .
Analytical Chemistry
2,3-Dimethylbenzoyl chloride: plays a role in analytical chemistry as a derivatization agent. It is used to modify chemical compounds to make them more detectable or to improve their chromatographic properties, aiding in the analysis of complex mixtures .
Agriculture
While direct applications of 2,3-Dimethylbenzoyl chloride in agriculture are not well-documented, related compounds are used in the synthesis of agrochemicals such as herbicides and pesticides. These compounds help protect crops from pests and diseases, contributing to agricultural productivity .
Environmental Science
In environmental science, 2,3-Dimethylbenzoyl chloride may be involved in the study of organic pollutants. Its derivatives can be used as standards or reference compounds in the analysis of environmental samples to monitor pollution levels and assess ecological impacts .
Safety and Hazards
Mechanism of Action
Target of Action
2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in 2,3-Dimethylbenzoyl chloride acts as a leaving group, making the carbon atom it’s attached to an electrophile .
Biochemical Pathways
The exact biochemical pathways affected by 2,3-Dimethylbenzoyl chloride depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
properties
IUPAC Name |
2,3-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNKMVDATNLZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347600 | |
Record name | 2,3-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzoyl chloride | |
CAS RN |
21900-46-9 | |
Record name | 2,3-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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